![molecular formula C8H8N2O B14015914 Imidazo[1,5-a]pyridin-3-ylmethanol](/img/structure/B14015914.png)
Imidazo[1,5-a]pyridin-3-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridin-3-ylmethanol is a heterocyclic compound that features a fused imidazole and pyridine ring system with a hydroxymethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-3-ylmethanol typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with aldehydes or ketones under acidic conditions, followed by reduction to introduce the hydroxymethyl group . Another approach involves the oxidative cyclization of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable and efficient synthetic routes. For example, the Ni-catalyzed Kumada cross-coupling reaction has been employed to produce C5-substituted imidazo[1,5-a]pyridin-3-ylidene ligands, which can be further modified to obtain the desired hydroxymethyl derivative .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,5-a]pyridine ring can be reduced under specific conditions to yield dihydroimidazo[1,5-a]pyridines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products:
Oxidation: Imidazo[1,5-a]pyridine-3-carboxylic acid.
Reduction: Dihydrothis compound.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
Imidazo[1,5-a]pyridin-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential as an anti-cancer agent and in the development of other therapeutic drugs.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-3-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as π-accepting carbene ligands, influencing the electronic properties of metal complexes . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different reactivity and applications.
Imidazo[4,5-b]pyridine: A related compound with a different fusion pattern, leading to distinct chemical and biological properties.
Uniqueness: Imidazo[1,5-a]pyridin-3-ylmethanol is unique due to its specific ring fusion and the presence of the hydroxymethyl group, which imparts distinct reactivity and potential for functionalization. This makes it a versatile scaffold for the development of novel compounds with diverse applications .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridin-3-ylmethanol |
InChI |
InChI=1S/C8H8N2O/c11-6-8-9-5-7-3-1-2-4-10(7)8/h1-5,11H,6H2 |
InChI Key |
VQIVNJLIJAXGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


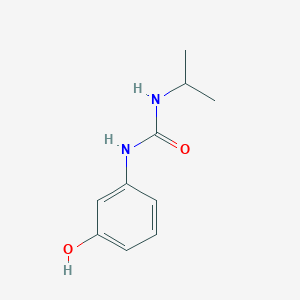
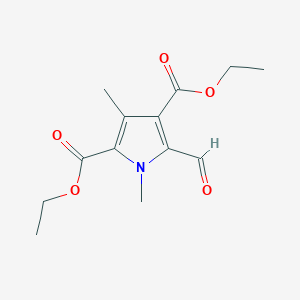
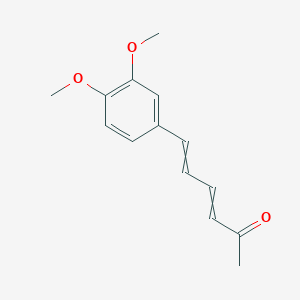
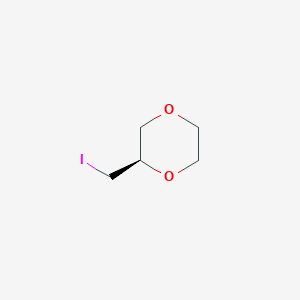
![(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14015860.png)


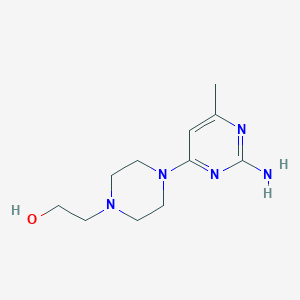


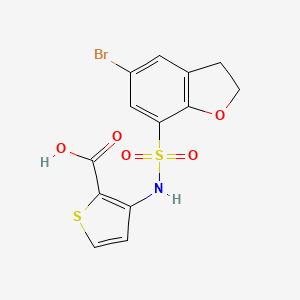
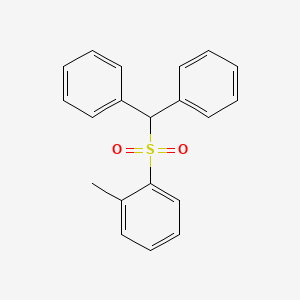
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)

